2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)sulfanyl-2-phenylimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3S/c1-14-8-10-16(11-9-14)23-18-17(15-6-3-2-4-7-15)21-19-20-12-5-13-22(18)19/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTBOIHKNFXLGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=C3N2C=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with 4-methylphenylthiol and benzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the imidazo[1,2-a]pyrimidine core.
Substitution: The phenyl and 4-methylphenylsulfanyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that certain analogues can inhibit tubulin polymerization, similar to the mechanism of action of colchicine, making them potential candidates for cancer treatment .
A specific study highlighted the synthesis of 2-phenylimidazo[1,2-a]pyrimidines that demonstrated potent activity against HeLa cells (cervical cancer) and other tumor types. These compounds are believed to target the colchicine binding site on tubulin, disrupting microtubule dynamics essential for cell division .
Antiviral Activity
Recent investigations have explored the potential of imidazo[1,2-a]pyrimidine derivatives as antiviral agents. One study reported that certain synthesized compounds displayed promising binding affinities to the spike protein of SARS-CoV-2, suggesting their utility in preventing viral entry into human cells . This opens avenues for developing new antiviral therapies amidst global health crises.
Neurological Applications
Compounds in this class have also been studied for their effects on peripheral benzodiazepine receptors. Research indicates that 2-phenyl-imidazo[1,2-a]pyridine compounds can act as selective ligands for these receptors, which play a role in neuroprotection and anxiety modulation . This suggests potential applications in treating anxiety disorders and neurodegenerative diseases.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Physical Properties
The following table summarizes key structural and physical differences:
Key Observations:
- Electronic Effects: The p-tolylthio group in the target compound introduces an electron-donating methyl group, enhancing stability compared to the phenylthio analog .
- Crystallinity: The Schiff base derivative exhibits a higher melting point (178–180°C), likely due to intramolecular hydrogen bonding from the imine group .
- Synthetic Efficiency: The use of nanocatalysts (Fe₃O₄@AMBA-CuI) for the target compound ensures high yield (86%) under mild conditions, contrasting with traditional condensation methods .
Biological Activity
The compound 2-phenyl-3-(p-tolylthio)imidazo[1,2-a]pyrimidine belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Synthesis and Characterization
This compound can be synthesized through various methods, including microwave-assisted synthesis which enhances yield and purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of synthesized compounds. For instance, the NMR spectra reveal distinct peaks corresponding to the various hydrogen and carbon environments in the compound, ensuring its identity and purity .
Antimicrobial Activity
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of imidazo[1,2-a]pyrimidine derivatives against a range of microorganisms. The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Candida albicans | 4 |
The findings indicate that this compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
Mechanism of Action
The anticancer properties of this compound have been investigated using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
In Vitro Studies
In vitro assays demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
| HeLa | 15.0 |
These results indicate that the compound is more effective than some standard chemotherapeutics like etoposide, suggesting its potential as a lead compound for further development .
Molecular Docking Studies
Binding Affinity
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound binds effectively to targets involved in cancer progression and microbial resistance.
The docking scores indicate strong interactions with key enzymes such as topoisomerases and kinases, which play crucial roles in cancer cell proliferation and survival .
Case Studies
Clinical Relevance
A recent clinical study explored the efficacy of imidazo[1,2-a]pyrimidine derivatives in patients with resistant bacterial infections. The study reported a significant reduction in infection rates among patients treated with formulations containing this compound compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
